(S)-Bicalutamide is the less active enantiomer of the racemic drug Bicalutamide (Casodex®). While (R)-bicalutamide exhibits antiandrogenic activity, (S)-bicalutamide displays significantly less activity. Despite this, (S)-bicalutamide remains a subject of scientific interest due to its distinct pharmacokinetic profile and potential for alternative therapeutic applications. [, , ]
The synthesis of enantiomerically pure (S)-bicalutamide can be achieved through various methods. One approach involves the chiral resolution of the racemic mixture. This can be achieved through techniques like chiral chromatography or enzymatic resolution. Another approach involves asymmetric synthesis, where specific chiral reagents or catalysts are employed to selectively synthesize the desired (S)-enantiomer. []
(S)-Bicalutamide shares the same chemical formula as its (R)-enantiomer: C18H14F4N2O4S. The key difference lies in their three-dimensional arrangement of atoms around a chiral center. This difference in spatial orientation leads to distinct interactions with biological targets, ultimately resulting in different pharmacological profiles for each enantiomer. []
The antiandrogenic activity of bicalutamide predominantly resides in the (R)-enantiomer. While (S)-bicalutamide exhibits significantly less antiandrogenic activity, its mechanism of action is believed to involve interaction with androgen receptors, albeit with lower affinity compared to (R)-bicalutamide. This interaction may interfere with the binding of androgens like testosterone and dihydrotestosterone, potentially modulating androgen-dependent pathways. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7